molecular formula C31H23N5O9 B11563886 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11563886
M. Wt: 609.5 g/mol
InChI Key: ODNAXKKXJVUYNJ-ZHGQBWJSSA-N
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Description

2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C30H24N4O7 This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and a hydrazone linkage

Preparation Methods

The synthesis of 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate involves multiple steps, including Friedel-Crafts acylation, nitration, and hydrazone formation. The synthetic route typically begins with the acylation of an aromatic ring, followed by nitration to introduce nitro groups. The final step involves the formation of a hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroperoxyacetic acid for oxidation, and various catalysts for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate include:

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H23N5O9

Molecular Weight

609.5 g/mol

IUPAC Name

[4-[(E)-[[(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C31H23N5O9/c1-44-28-18-21(9-16-27(28)45-31(39)23-10-14-25(15-11-23)36(42)43)19-32-34-30(38)26(33-29(37)22-5-3-2-4-6-22)17-20-7-12-24(13-8-20)35(40)41/h2-19H,1H3,(H,33,37)(H,34,38)/b26-17-,32-19+

InChI Key

ODNAXKKXJVUYNJ-ZHGQBWJSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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